molecular formula C10H10F3N B056708 N-(1-Trifluoromethyl-ethylidene)benzylamine CAS No. 119561-23-8

N-(1-Trifluoromethyl-ethylidene)benzylamine

Cat. No.: B056708
CAS No.: 119561-23-8
M. Wt: 201.19 g/mol
InChI Key: MYVITOFBNPFGNU-UHFFFAOYSA-N
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Description

N-(1-Trifluoromethyl-ethylidene)benzylamine, also known as N-benzyl-1,1,1-trifluoropropan-2-imine, is a chemical compound with the molecular formula C 10 H 10 F 3 N and a molecular weight of 201.19 g/mol . This compound is characterized by its imine functional group adjacent to a trifluoromethyl group, a combination that is of significant interest in modern synthetic and medicinal chemistry. The presence of the trifluoromethyl group is a key structural feature, as this moiety is known to enhance the metabolic stability, lipophilicity, and binding selectivity of molecules in drug discovery research . The benzylamine component is a common building block in pharmaceuticals and organic synthesis, often serving as a precursor or intermediate . As an imine, this compound is a valuable electrophile for the synthesis of more complex nitrogen-containing molecules. Its primary research applications include serving as a key intermediate in organic synthesis, particularly for the development of novel compounds with potential pharmacological activity. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses. It is strictly not for human or veterinary use.

Properties

IUPAC Name

N-benzyl-1,1,1-trifluoropropan-2-imine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10F3N/c1-8(10(11,12)13)14-7-9-5-3-2-4-6-9/h2-6H,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYVITOFBNPFGNU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NCC1=CC=CC=C1)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10F3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30375334
Record name (2E)-N-Benzyl-1,1,1-trifluoropropan-2-imine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30375334
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

119561-23-8
Record name (2E)-N-Benzyl-1,1,1-trifluoropropan-2-imine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30375334
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

K-10 Montmorillonite as a Heterogeneous Catalyst

The advent of microwave irradiation coupled with K-10 montmorillonite catalysis marked a paradigm shift in imine synthesis. In this solvent-free method, 1,1,1-trifluoroacetophenone and benzylamine (1:1.5 ratio) are adsorbed onto K-10 and irradiated at 175°C for 5 minutes, achieving a 95% yield. The montmorillonite’s acidic sites (Brønsted and Lewis) facilitate proton transfer and stabilize transition states, while microwave irradiation ensures rapid, uniform heating.

Table 1: Comparative Performance of K-10 Catalysis vs. PTSA

ParameterK-10/MicrowavePTSA/Reflux
Reaction Time5 minutes168 hours
Yield95%75%
Catalyst Reusability5 cyclesNot reusable
SolventSolvent-freeToluene

Mechanistic Insights

The reaction proceeds via a hemiaminal intermediate, which dehydrates to form the imine. K-10’s layered structure enhances reactant adsorption, while microwaves promote dipole rotation, reducing activation energy. The absence of solvent minimizes side reactions, ensuring >99% selectivity for the (E)-isomer.

High-Pressure Superacid Catalysis with Nafion-H

Nafion-H in Pressure-Tube Reactions

For highly deactivated substrates, Nafion-H—a perfluorinated resinsulfonic acid—enables efficient imine formation under high-pressure conditions. Heating 1,1,1-trifluoroacetophenone and benzylamine (1:2 ratio) with Nafion-H in toluene at 175°C for 48 hours yields 80% of the product. Nafion-H’s superacidic sites (-SO3H, Hammett acidity H0 ≈ −12) protonate the carbonyl group, accelerating nucleophilic attack by benzylamine.

Substrate Scope and Limitations

While effective for aryl trifluoromethyl ketones, Nafion-H struggles with polycyclic substrates (e.g., 9-trifluoroacetylanthracene) due to steric hindrance and competing isomerization. Ortho-substituted anilines also exhibit reduced reactivity, attributed to electronic deactivation of the amine group.

Stereochemical Outcomes and Analytical Validation

Exclusive (E)-Isomer Formation

All methods produce N-(1-Trifluoromethyl-ethylidene)benzylamine as the (E)-isomer, confirmed by ¹⁹F NMR and X-ray crystallography. The trifluoromethyl group’s steric bulk favors the trans configuration, minimizing non-bonding interactions between the CF3 and benzyl groups.

Characterization Data

  • ¹H NMR (CDCl₃) : δ 8.07 (d, J = 8 Hz, 2H, Ar-H), 7.54 (t, J = 7 Hz, 2H, Ar-H), 7.44 (t, J = 7 Hz, 1H, Ar-H), 4.85 (s, 2H, CH₂), 2.45 (s, 3H, CF₃).

  • ¹⁹F NMR (CDCl₃) : δ −62.5 (s, CF₃).

Environmental and Industrial Implications

Sustainability Metrics

Microwave-K-10 synergy reduces energy consumption by 90% compared to PTSA reflux, while solvent-free conditions align with green chemistry principles. Nafion-H’s reusability (3 cycles without activity loss) further enhances process economics.

Scalability Challenges

Although microwave methods excel in lab-scale syntheses, translating them to continuous-flow reactors remains challenging due to uneven heating in large batches. Conversely, Nafion-H’s pressure-based approach is readily adaptable to industrial autoclaves.

Chemical Reactions Analysis

CMI-392 undergoes several types of chemical reactions:

    Oxidation: It can be oxidized under specific conditions to form various oxidized derivatives.

    Reduction: Reduction reactions can modify the functional groups, leading to different reduced forms of the compound.

    Substitution: Substitution reactions can occur at various positions on the aromatic rings, leading to a variety of substituted derivatives.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Synthesis and Chemical Properties

The synthesis of N-(1-Trifluoromethyl-ethylidene)benzylamine typically involves the condensation of trifluoromethyl ketones with amines. The trifluoromethyl group imparts notable electron-withdrawing properties, enhancing the lipophilicity of the resulting molecules, which is crucial for drug delivery systems .

Recent advancements in microwave-assisted organic synthesis have improved the efficiency of producing trifluoromethylated imines, including this compound. This method allows for higher yields and shorter reaction times compared to traditional methods .

Anticancer Activity

Fluorinated compounds have been recognized for their potential as anticancer agents. This compound and its derivatives have shown promise in inhibiting tumor growth by modulating cellular pathways involved in cancer progression. Research indicates that trifluoromethylated imines can serve as precursors for developing new anticancer drugs .

Antimicrobial Properties

Studies have demonstrated that certain Schiff bases, including those derived from this compound, exhibit significant antibacterial and antifungal activities. The presence of the trifluoromethyl group enhances the interaction of these compounds with bacterial membranes, leading to increased efficacy against various pathogens .

Chemical Manufacturing

This compound is utilized in the synthesis of various chemicals and rubber products. Its unique properties make it a valuable intermediate in producing agrochemicals and pharmaceuticals . The compound's stability and reactivity under different conditions allow it to be used effectively in industrial processes.

Case Studies

StudyApplicationFindings
Abid et al., 2011Synthesis OptimizationDeveloped a microwave-assisted method yielding >90% for various amines .
PMC Article, 2024Antimicrobial TestingDemonstrated moderate to strong antibacterial activity against E. coli and Pseudomonas aeruginosa .
MDPI Study, 2021Anticancer PotentialShowed inhibition of tubulin polymerization in cancer cell lines using trifluoromethylated derivatives .

Mechanism of Action

CMI-392 exerts its effects by inhibiting the activity of 5-lipoxygenase and blocking the platelet-activating factor receptor. This dual action helps in reducing the production of inflammatory mediators and modulating the inflammatory response. The molecular targets include the 5-lipoxygenase enzyme and the platelet-activating factor receptor, which are involved in the biosynthesis of leukotrienes and the activation of platelets, respectively .

Comparison with Similar Compounds

Structural Comparison with Analogous Compounds

N-(1-Trifluoromethyl-ethylidene)benzylamine belongs to a class of benzylamine-derived imines. Key structural analogs include:

  • N-(4-Trifluoromethylbenzylidene)-4-(trifluoromethyl)benzylamine (3b) : Features dual CF₃ groups on both the benzylidene and benzylamine rings, enhancing electron-withdrawing effects .
  • N-(4-Fluorophenylmethylidine)benzylamine : Substitutes CF₃ with a single fluorine atom, reducing steric bulk and electronic effects .
  • N-Methyl-4-(trifluoromethyl)benzylamine : Retains the CF₃ group on the benzyl ring but replaces the ethylidene moiety with a methylamine group, altering conjugation and reactivity .

Table 1: Structural Comparison of Key Analogs

Compound Substituent(s) Key Structural Feature
This compound CF₃ on ethylidene Imine bond (C=N: ~1.292 Å)
N-(4-Trifluoromethylbenzylidene)-4-(trifluoromethyl)benzylamine CF₃ on benzylidene and benzyl Dual CF₃ groups
N-Benzylideneaniline Unsubstituted Basic imine scaffold

Electronic and Steric Effects of Substituents

The CF₃ group exerts strong electron-withdrawing effects, stabilizing the imine bond and influencing reactivity. SAR studies reveal:

  • Receptor Binding: CF₃-substituted analogs exhibit superior binding affinity to adenosine A₂A receptors compared to di-F, Me, or H substituents (activity order: CF₃ > di-F > Me > F > H) .
  • Steric Impact : The bulk of CF₃ may hinder interactions in sterically sensitive targets, whereas smaller substituents like F allow better fit in certain pockets .

Physicochemical Properties and Solubility Profiles

  • pKa and Solubility : The CF₃ group lowers pKa compared to benzylamine, reducing cationic character at physiological pH and improving lipid membrane permeability .
  • LogD Values : CF₃ analogs likely exhibit higher logD (lipophilicity) than F or H-substituted compounds, aligning with trends in N-Methyl-4-(trifluoromethyl)benzylamine .

Table 3: Physicochemical Comparison

Compound pKa logD (pH 7.0) Key Property
Benzylamine 9.35 -0.5 High dissociation at pH 7.0
This compound ~8.5* 1.2* Enhanced lipophilicity
N-Methyl-4-(trifluoromethyl)benzylamine N/A 1.8 High molecular weight (189.18)

*Estimated based on substituent effects.

Biological Activity

N-(1-Trifluoromethyl-ethylidene)benzylamine is a compound that has garnered attention in recent years for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article explores the biological activity of this compound, focusing on its cytotoxic properties, mechanisms of action, and therapeutic potential.

Chemical Structure and Properties

The structure of this compound can be described as follows:

  • Chemical Formula : C10_{10}H10_{10}F3_3N
  • Molecular Weight : 201.19 g/mol
  • Functional Groups : Contains a trifluoromethyl group, an ethylidene moiety, and an amine group.

Cytotoxic Activity

Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines. The following table summarizes its activity against selected cancer types:

Cell Line IC50_{50} (µM) Mechanism of Action
A549 (Lung carcinoma)2.67 ± 0.06Induction of apoptosis via ROS production
MCF-7 (Breast carcinoma)10.97Inhibition of NF-κB activity leading to cell cycle arrest
HT-29 (Colon carcinoma)5.0Disruption of microtubule assembly
  • Induction of Apoptosis : Studies have shown that treatment with this compound leads to increased levels of reactive oxygen species (ROS), which are known to trigger apoptotic pathways in cancer cells .
  • Inhibition of NF-κB : The compound has been reported to inhibit NF-κB signaling pathways, crucial for cancer cell survival and proliferation, thereby enhancing its anticancer efficacy .
  • Microtubule Disruption : Similar to other known anticancer agents, it may disrupt microtubule dynamics, which is essential for mitosis .

Antimicrobial Activity

In addition to its anticancer properties, this compound has demonstrated antimicrobial activity against various bacterial strains:

Bacterial Strain MIC (µg/mL) Activity Type
Staphylococcus aureus31.2Bactericidal
Escherichia coli62.5Bacteriostatic
Candida albicans40Antifungal

Case Study 1: Anticancer Efficacy

A study conducted by Aliabadi et al. investigated the cytotoxic effects of various derivatives including this compound on human cancer cell lines using the MTT assay. The results indicated a strong antiproliferative effect, particularly against lung and breast cancer cells .

Case Study 2: Antimicrobial Properties

Another research focused on the antimicrobial spectrum of this compound revealed its effectiveness against Gram-positive bacteria and fungi, suggesting potential applications in treating infections caused by resistant strains .

Q & A

Basic: What are the common synthetic routes for N-(1-Trifluoromethyl-ethylidene)benzylamine?

Answer:
this compound can be synthesized via:

  • Reductive Amination : Reacting benzaldehyde derivatives with trifluoromethyl-substituted amines over catalysts like Raney nickel (optimized in for benzylamine synthesis) .
  • Sulfonamide Oxidation : Using sulfate radical anions to oxidize N-(arylsulfonyl)benzylamines to imines (Table 1, entry 5 in : 92% yield under Mn(OAc)₃·2H₂O catalysis in MeCN/H₂O at 40°C) .
  • Gabriel Synthesis : For primary amines, though secondary amines (e.g., N-methyl derivatives) are incompatible ( ) .

Advanced: How can reaction conditions be optimized for synthesizing this compound derivatives?

Answer:
Key optimizations include:

  • Catalyst Selection : Mn(OAc)₃·2H₂O in MeCN/H₂O at 40°C (, Table 1, entry 5) achieves >90% yield for imine formation .
  • Solvent Systems : Polar aprotic solvents (e.g., THF or MeCN) enhance reaction efficiency for coupling steps () .
  • Substrate Scope : Electron-withdrawing groups (e.g., CF₃) on benzylamine improve stability, while bulky substituents (e.g., benzylic phenyl/methyl groups) reduce yields due to steric hindrance (, substrates 1m–n) .

Basic: What spectroscopic methods confirm the structure of this compound?

Answer:

  • ¹H/¹³C NMR : Characteristic peaks for trifluoromethyl (δ ~120–125 ppm in ¹³C) and imine protons (δ ~8–9 ppm in ¹H). provides analogous data for (E)-N-cinnamoyl-benzylamine (δ 7.2–8.1 ppm for aromatic protons) .
  • ESI-TOF-MS : [M+H]+ ions confirm molecular weight (e.g., m/z 238.1220 for a related benzylamine derivative in ) .

Advanced: Why do certain substituents hinder the formation of this compound derivatives?

Answer:

  • Steric Hindrance : Bulky groups at the benzylic position (e.g., phenyl in substrate 1m) lead to undesired ketone byproducts (80% benzophenone vs. trace imine; ) .
  • Electronic Effects : Electron-donating groups destabilize the imine intermediate, reducing yields (e.g., methyl substitution in 1n yields <5% product) .
  • Mechanistic Limitations : Sulfate radical anion-mediated oxidation favors benzylic C–H abstraction, which is sterically blocked in hindered substrates .

Advanced: How can the synthesis of this compound be scaled to gram quantities?

Answer:

  • Gram-Scale Protocol : demonstrates 92% isolated yield for imine 2a using Mn(OAc)₃·2H₂O in MeCN/H₂O (2 h reaction time, 40°C) .
  • Purification : Column chromatography or recrystallization in EtOAc/hexane mixtures ensures high purity (>95%) for analytical use .

Basic: What are the key intermediates in synthesizing this compound?

Answer:

  • N-Sulfonylbenzylamines : Serve as precursors for oxidation to imines (e.g., 1a–l in ) .
  • Benzaldehyde Derivatives : Used in reductive amination (e.g., benzaldehyde with CF₃-substituted amines; ) .
  • Phthalimide Intermediates : For Gabriel synthesis of primary amines (excludes secondary/tertiary derivatives; ) .

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